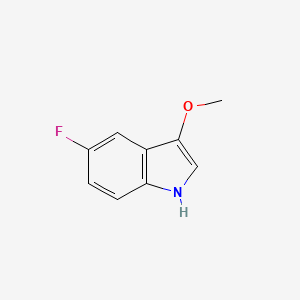

5-fluoro-3-methoxy-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Chemical and Biological Sciences

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in chemical and biological sciences. jchr.org This privileged framework is present in a vast array of natural products, including the essential amino acid tryptophan, neurotransmitters like serotonin (B10506), and numerous alkaloids with potent pharmacological activities. bohrium.comirjmets.com Its unique electronic properties and the ability to participate in hydrogen bonding make it a versatile building block in medicinal chemistry, leading to the development of drugs for a wide range of diseases. creative-proteomics.comnih.gov

The indole nucleus is considered a pharmacophore in many bioactive compounds, contributing to their therapeutic effects. nih.gov Its derivatives have demonstrated a multitude of biological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and antihypertensive properties. nih.govresearchgate.netijpsr.com The adaptability of the indole core allows for extensive chemical modifications, enabling the synthesis of large libraries of compounds for drug discovery and development. mdpi.comijpsjournal.com

Strategic Importance of Fluorination in Molecular Design and Reactivity Modulation

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. nih.gov Fluorine's high electronegativity and small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å) allow it to mimic hydrogen sterically while profoundly altering the electronic properties of the molecule. tandfonline.comacs.org

Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes. acs.org This can increase the half-life of a drug in the body.

Increased Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to improved binding affinity. tandfonline.combenthamscience.com

Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity (logP), acidity (pKa), and membrane permeability, which are crucial for drug absorption, distribution, metabolism, and excretion (ADME). acs.orgnih.gov

Altered Chemical Reactivity: The strong electron-withdrawing nature of fluorine can influence the reactivity of nearby functional groups. numberanalytics.com

Influence of Methoxy (B1213986) Substitution on Indole Ring Reactivity and Electronic Properties

The methoxy group (-OCH3) is an influential substituent that significantly modifies the electronic landscape of the indole ring. It acts as a powerful electron-donating group through resonance, where the lone pairs on the oxygen atom delocalize into the aromatic system. stackexchange.comchemistrysteps.com This increased electron density particularly enhances the reactivity of the ortho and para positions relative to the methoxy group. vaia.com

Overview of Advanced Research Perspectives on 5-Fluoro-3-methoxy-1H-indole

Research into this specific compound could explore its potential as an intermediate in the synthesis of more complex molecules with tailored biological activities. evitachem.com For example, the Fischer indole synthesis is a common method for preparing substituted indoles and has been utilized in the synthesis of related compounds. scispace.com The unique combination of substituents in 5-fluoro-3-methoxy-1H-indole makes it a valuable subject for studies in medicinal chemistry, materials science, and organic synthesis.

Data Tables

Table 1: Properties of Key Functional Groups

| Functional Group | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Effects on Indole Scaffold |

| Fluorine | 1.47 acs.org | 3.98 acs.org | Increases metabolic stability, modulates lipophilicity and pKa, enhances binding affinity. nih.govtandfonline.com |

| Methoxy | - | Oxygen: 3.44 acs.org | Electron-donating via resonance, activating the ring for electrophilic substitution. stackexchange.comchemistrysteps.com |

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3-methoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-5-11-8-3-2-6(10)4-7(8)9/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRJASFKWSLXFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC2=C1C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Fluoro 3 Methoxy 1h Indole and Its Functionalized Derivatives

Retrosynthetic Analysis and Identification of Key Precursors for 5-Fluoro-3-methoxy-1H-indole

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 5-fluoro-3-methoxy-1H-indole, the primary disconnections are made across the bonds that are typically formed in classical indole (B1671886) syntheses. This approach reveals several key precursors, each corresponding to a specific synthetic strategy.

The most common retrosynthetic disconnections for the indole ring lead to precursors for the Fischer, Bischler, Nenitzescu, Reissert, and Bartoli indole syntheses. These disconnections and the corresponding key precursors are outlined in the table below.

| Synthesis | Key Disconnection | Precursors |

| Fischer | C2-C3 and N1-C2 | 4-Fluorophenylhydrazine and a methoxyacetaldehyde (B81698) equivalent |

| Bischler | N1-C2 and C3-C3a | 4-Fluoroaniline (B128567) and an α-haloketone with a methoxy (B1213986) group |

| Nenitzescu | C5-C6 and C3a-C4 | A substituted benzoquinone and a β-amino-α,β-unsaturated carbonyl compound |

| Reissert | N1-C2 and C2-C3 | An appropriately substituted o-nitrotoluene and diethyl oxalate (B1200264) |

| Bartoli | N1-C7a and C3-C3a | An ortho-substituted nitroarene and a vinyl Grignard reagent |

Each of these precursor sets offers a distinct pathway to the target molecule, with its own advantages and challenges regarding precursor availability, reaction conditions, and control of regioselectivity. The choice of a particular synthetic route will often depend on the desired substitution pattern on the final indole product.

Classical Indole Synthesis Routes Adapted for Halogenated and Alkoxy-Substituted Anilines/Precursors

The synthesis of 5-fluoro-3-methoxy-1H-indole necessitates the use of precursors bearing halogen and alkoxy substituents. Classical indole synthesis methods can be adapted for such precursors, although the electronic properties of these substituents can influence the reaction's feasibility and outcome.

Fischer Indole Synthesis Modifications

The Fischer indole synthesis is a robust and widely used method for constructing the indole core. wikipedia.orgchemeurope.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) and a carbonyl compound. wikipedia.orgchemeurope.com

For the synthesis of 5-fluoro-3-methoxy-1H-indole, the logical precursors for a Fischer synthesis are 4-fluorophenylhydrazine and a methoxyacetaldehyde equivalent (e.g., methoxyacetaldehyde dimethyl acetal). The reaction proceeds through the formation of the corresponding hydrazone, followed by a jk-sci.comjk-sci.com-sigmatropic rearrangement and subsequent cyclization to furnish the indole ring.

Key Features of the Fischer Indole Synthesis for 5-Fluoro-3-methoxy-1H-indole:

| Parameter | Description |

| Precursors | 4-Fluorophenylhydrazine and methoxyacetaldehyde or its acetal (B89532). |

| Catalyst | Brønsted or Lewis acids such as HCl, H2SO4, or ZnCl2. wikipedia.org |

| Key Intermediate | 4-Fluorophenylhydrazone of methoxyacetaldehyde. |

| Potential Challenges | The electronic nature of the fluorine substituent can affect the rate of cyclization. Careful selection of the acid catalyst and reaction conditions is crucial to optimize the yield. |

One of the challenges in the Fischer indole synthesis is controlling the regioselectivity when using unsymmetrical ketones. However, in this case, the use of an aldehyde simplifies the reaction, leading to a single major product.

Bischler Indole Synthesis Strategies

The Bischler indole synthesis provides a route to indoles through the acid-catalyzed cyclization of an α-arylamino-ketone. wikipedia.orgresearchgate.net This intermediate is typically prepared from the reaction of an aniline (B41778) with an α-haloketone. wikipedia.org

To synthesize 5-fluoro-3-methoxy-1H-indole via the Bischler method, a plausible route involves the reaction of 4-fluoroaniline with an appropriate α-haloketone, such as 1-bromo-1-methoxyacetone. The resulting α-arylamino-ketone would then be cyclized under acidic conditions.

Proposed Bischler Synthesis Route:

| Step | Reactants | Product |

| 1 | 4-Fluoroaniline and 1-bromo-1-methoxyacetone | 1-(4-Fluoroanilino)-1-methoxypropan-2-one |

| 2 | 1-(4-Fluoroanilino)-1-methoxypropan-2-one | 5-Fluoro-3-methoxy-1H-indole |

Recent advancements in the Bischler synthesis have focused on milder reaction conditions, including the use of microwave irradiation to improve yields and reduce reaction times. chemeurope.com However, a significant drawback of the traditional Bischler synthesis is the often harsh conditions required and the potential for the formation of isomeric byproducts. wikipedia.org

Nenitzescu Indole Synthesis Approaches

The Nenitzescu indole synthesis is a powerful method for the preparation of 5-hydroxyindoles from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.org While this method directly leads to 5-hydroxyindoles, modifications can be envisioned to access other substitution patterns.

A direct application of the Nenitzescu synthesis to produce 5-fluoro-3-methoxy-1H-indole is not straightforward, as the reaction is specifically designed for 5-hydroxyindoles. However, it is a valuable method for creating a hydroxylated indole core that could potentially be further modified. For instance, a 5-hydroxyindole (B134679) derivative could be synthesized and the hydroxyl group subsequently converted to a methoxy group. The reaction can be performed with a variety of substituents on both the benzoquinone and the enamine. wikipedia.org

Reissert Indole Synthesis Variations

The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.org

For the synthesis of 5-fluoro-3-methoxy-1H-indole, a potential starting material would be a suitably substituted o-nitrotoluene, such as 4-fluoro-2-methoxy-1-methyl-3-nitrobenzene. However, the synthesis of such a specifically substituted starting material could be complex. The Reissert synthesis is generally a multi-step process. wikipedia.org

General Steps of the Reissert Synthesis:

Condensation of an o-nitrotoluene with diethyl oxalate to yield an ethyl o-nitrophenylpyruvate.

Reductive cyclization of the pyruvate (B1213749) derivative to give an indole-2-carboxylic acid.

Decarboxylation of the indole-2-carboxylic acid to afford the final indole.

Bartoli Indole Synthesis Applications

The Bartoli indole synthesis is a versatile method for the preparation of 7-substituted indoles from the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. jk-sci.comwikipedia.orgresearchgate.net The presence of the ortho-substituent is crucial for the success of the reaction. jk-sci.comwikipedia.orgresearchgate.net

While the Bartoli synthesis is primarily used for 7-substituted indoles, modifications can allow for the synthesis of other isomers. For the synthesis of 5-fluoro-3-methoxy-1H-indole, one would need to start with a nitroarene that would lead to the desired substitution pattern. A possible starting material could be 2,4-difluoro-1-nitrobenzene, where one of the fluorine atoms acts as the ortho-directing group and the other is at the position corresponding to the 5-position of the final indole. The methoxy group would need to be introduced from a substituted vinyl Grignard reagent.

A significant advantage of the Bartoli synthesis is its ability to tolerate a wide range of functional groups on both the nitroarene and the Grignard reagent. jk-sci.com A modification of this method involves using an ortho-bromo substituent as a directing group, which can be subsequently removed. wikipedia.org This strategy enhances the flexibility of the Bartoli synthesis. wikipedia.org

Leimgruber-Batcho Indole Synthesis Adaptations for Substituted Systems

The Leimgruber-Batcho indole synthesis is a powerful and versatile method for the preparation of indoles, especially those unsubstituted at the 2- and 3-positions. clockss.orgwikipedia.org It has become a popular alternative to the Fischer indole synthesis due to the commercial availability of many ortho-nitrotoluene precursors and the high yields achieved under relatively mild conditions. wikipedia.org The synthesis proceeds in two main steps: the formation of an enamine from an o-nitrotoluene and a formamide (B127407) acetal, followed by a reductive cyclization to form the indole ring. wikipedia.org

For the synthesis of 5-fluoro-3-methoxy-1H-indole, the Leimgruber-Batcho reaction would require a specifically substituted starting material, namely 4-fluoro-2-methyl-nitrobenzene, to introduce the 5-fluoro substituent in the final indole product. The initial step involves the condensation of this o-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine (B122466) to accelerate the reaction. wikipedia.org This forms a β-dimethylamino-2-nitrostyrene intermediate.

The subsequent and crucial step is the reductive cyclization of this enamine intermediate. A variety of reducing agents can be employed, allowing for the tailoring of the synthesis to be compatible with a wide range of functional groups. clockss.org Common reduction methods include catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel, as well as chemical reductions with reagents like iron in acetic acid or sodium dithionite. wikipedia.orgosi.lv A new catalytic system comprising ferric chloride, activated carbon, and hydrazine (B178648) has also been proposed for this reductive cyclization, offering high yields for various substituted indoles. osi.lv

While the classic Leimgruber-Batcho synthesis yields indoles unsubstituted at the 2- and 3-positions, modifications have been developed to introduce substituents at these positions. researchgate.netresearchgate.net For the introduction of a 3-methoxy group, a post-synthesis functionalization of the 5-fluoroindole (B109304) core would be necessary.

| Feature | Description | Relevance to 5-Fluoro-3-methoxy-1H-indole |

|---|---|---|

| Starting Material | Substituted o-nitrotoluenes. wikipedia.org | Requires 4-fluoro-2-methyl-nitrobenzene for the 5-fluoro moiety. |

| Key Intermediate | β-Dialkylamino-2-nitrostyrene. clockss.org | Formed by condensation with a formamide acetal. |

| Reductive Cyclization | Various methods available (catalytic hydrogenation, chemical reduction). clockss.orgwikipedia.org | Choice of reducing agent depends on other functional groups present. |

| Substitution Pattern | Typically yields 2,3-unsubstituted indoles. clockss.org | The 3-methoxy group would need to be introduced in a separate step. |

Modern and Catalytic Synthetic Strategies for Substituted Indole Scaffolds

Modern organic synthesis has seen the advent of powerful transition metal-catalyzed reactions that offer high efficiency, selectivity, and functional group tolerance in the construction of complex molecules like substituted indoles. These methods provide alternative and often more direct routes to functionalized indole scaffolds compared to classical named reactions.

Transition metals, particularly palladium, copper, and rhodium, have been extensively utilized in the development of novel indole syntheses. These metals can catalyze a variety of transformations, including cyclizations and cross-coupling reactions, that enable the construction of the indole ring with diverse substitution patterns.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in indole chemistry is well-established. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the functionalization of pre-formed indole rings. For the synthesis of the indole core itself, palladium catalysts can promote the cyclization of appropriately substituted anilines.

One notable approach involves the palladium-catalyzed coupling of 2-alkynylbromoarenes with ammonia (B1221849) or primary amines, followed by cyclization to form the indole ring. nih.gov This method allows for the synthesis of a range of substituted indoles under relatively mild conditions. Another strategy is the palladium-catalyzed cascade carbopalladation/carbonylation reaction, which can be used to construct functionalized oxindoles, valuable precursors to indoles. d-nb.info

Furthermore, palladium-catalyzed C-H activation and functionalization have emerged as powerful strategies for the direct introduction of substituents onto the indole nucleus, which will be discussed in more detail in a later section. acs.orgnih.gov

| Reaction Type | Description | Potential Application for 5-Fluoro-3-methoxy-1H-indole |

|---|---|---|

| Cross-Coupling (e.g., Suzuki, Heck) | Functionalization of a pre-formed indole ring with various coupling partners. arkat-usa.org | Introduction of substituents at various positions of the 5-fluoro-3-methoxy-1H-indole core. |

| Ammonia Cross-Coupling/Cyclization | Synthesis of indoles from 2-alkynylbromoarenes and ammonia. nih.gov | A potential route to the 5-fluoroindole core, with the methoxy group introduced subsequently. |

| Cascade Carbonylative Synthesis | Formation of functionalized oxindoles, which can be converted to indoles. d-nb.info | An indirect route to the target molecule. |

| C-H Functionalization | Direct introduction of functional groups onto the indole ring. acs.orgnih.gov | A direct method to introduce additional functionality to the 5-fluoro-3-methoxy-1H-indole scaffold. |

Copper catalysis offers a cost-effective and efficient alternative to palladium for many organic transformations. In the context of synthesizing fluorinated indoles, copper-catalyzed methods are particularly relevant. Copper can mediate the fluorination of aryl halides, providing a route to introduce the fluorine atom onto the aromatic ring of a precursor molecule.

Copper-catalyzed multicomponent reactions have been developed for the construction of fluorinated indole-quinoxalin-2(1H)-ones. researchgate.net Additionally, copper-catalyzed tandem reactions, such as the Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling, have been employed for the synthesis of multisubstituted indoles from readily available aryl iodides and enamines. acs.orgorganic-chemistry.org This approach offers a modular and practical assembly of the indole scaffold. acs.org

Furthermore, copper(II)-catalyzed direct C3 chalcogenylation of indoles demonstrates the utility of copper in the functionalization of the indole ring. mdpi.com This reaction is tolerant of various functional groups, including methoxy and halo substituents. mdpi.com

Rhodium catalysts have emerged as powerful tools for the synthesis of indoles through various cyclization strategies. acs.org Rhodium(I) catalysts can effect the cyclization of o-alkynyl phenols and anilines, leading to the formation of 2,3-disubstituted benzofurans and indoles, respectively. acs.org This domino approach allows for the one-pot synthesis of these heterocyclic systems in good to excellent yields. acs.org

Rhodium(III)-catalyzed C-H activation has also been extensively explored for indole synthesis and functionalization. thieme-connect.com For instance, the oxidative coupling of acetanilides and internal alkynes mediated by a rhodium(III) catalyst provides a route to highly functionalized indoles. acs.org Another approach involves the rhodium-catalyzed cyclization of 2-ethynylanilines in the presence of isocyanates, which affords indole-3-carboxamides through a tandem cyclization-addition sequence. nih.govorganic-chemistry.org This method is notable for its mild reaction conditions and broad substrate scope. organic-chemistry.org

Direct C-H activation and functionalization have revolutionized the synthesis of complex organic molecules by providing a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. chim.itnih.gov The indole nucleus possesses multiple C-H bonds with varying reactivity, making regioselective functionalization a significant challenge. chim.itnih.gov

Transition-metal-catalyzed C-H activation, particularly with palladium and rhodium, has enabled the selective functionalization of various positions on the indole ring. thieme-connect.comnih.gov The use of directing groups, which coordinate to the metal catalyst and position it in proximity to a specific C-H bond, has been instrumental in achieving high regioselectivity. nih.gov

For the functionalization of the pyrrole (B145914) ring of indole, C-H activation reactions typically occur at the C2 or C3 positions due to the inherent nucleophilicity of this part of the molecule. chim.itnih.gov However, with the aid of appropriate directing groups, functionalization at the less reactive C4–C7 positions of the benzene (B151609) ring has been successfully achieved. nih.govacs.org These methodologies allow for the introduction of a wide array of functional groups, including alkyl, aryl, and heteroaryl moieties, onto the indole scaffold. acs.orgnih.gov

Rhodium(III)-catalyzed C-H activation has been successfully applied to the C2, C4, and C7 positions of the indole core, showcasing the versatility of this approach. thieme-connect.com Furthermore, rhodium-catalyzed undirected C-H activation/alkene insertion has been developed for the synthesis of diverse indole-fused polycyclics. nih.govacs.org

| Strategy | Key Features | Regioselectivity | Applicability to 5-Fluoro-3-methoxy-1H-indole |

|---|---|---|---|

| Directed C-H Activation | Requires a directing group to achieve regioselectivity. nih.gov | Can be tuned to target specific C-H bonds (C2, C4, C7, etc.). thieme-connect.comnih.gov | Could be used to introduce additional substituents at specific positions of the 5-fluoro-3-methoxy-1H-indole core by attaching a suitable directing group. |

| Undirected C-H Activation | Does not require a directing group; relies on the inherent reactivity of the C-H bonds. nih.gov | Generally less regioselective than directed methods. | May lead to a mixture of products if multiple C-H bonds are reactive. |

| Cross-Dehydrogenative Coupling (CDC) | Forms a C-C bond by the formal removal of two hydrogen atoms from the coupling partners. chim.it | Can be used for C2 and C3 functionalization of indoles. chim.it | A potential method for introducing substituents at the C2 position of 5-fluoro-3-methoxy-1H-indole. |

Electrosynthesis as a Green Alternative for Fluorinated Indole Derivatives

Electrosynthesis is increasingly recognized as a powerful and sustainable tool in organic chemistry, offering an alternative to conventional methods that often rely on hazardous reagents. acs.org By using electricity as a traceless reagent, electrochemical methods can minimize waste and improve safety. acs.orgresearchgate.net In the context of fluorinated indoles, electrosynthesis provides innovative pathways for creating these valuable compounds under mild conditions.

A notable green electrochemical approach involves the dearomatization of indoles to introduce fluorine-containing groups without the need for external oxidants. acs.org This method can deliver a variety of tri- and difluoromethylated spiroindolines, demonstrating the potential of electrosynthesis to construct complex fluorinated heterocyclic systems. acs.org While direct electrochemical fluorination of the indole core presents challenges due to the low nucleophilicity of fluoride (B91410) ions and potential anode passivation, strategic approaches have been developed. acs.org Selective electrochemical fluorination is often achieved in aprotic solvents with supporting fluoride salts, typically at constant potentials slightly above the substrate's first oxidation potential. acs.org

Furthermore, electrochemical methods facilitate dehydrogenative cyclization reactions for indole synthesis. For instance, the electrocatalytic synthesis of 3-substituted and 2,3-disubstituted indoles from 2-vinylanilides can be achieved using an organic redox catalyst without any external chemical oxidants. organic-chemistry.org Such protocols, which are often catalyst-free and metal-free, are scalable and exhibit wide substrate compatibility, highlighting the practical advantages of electrosynthesis in preparing indole precursors that could subsequently be fluorinated and methoxylated. researchgate.net

Key features of electrochemical synthesis for fluorinated indoles are summarized in the table below.

| Feature | Description | Reference |

| Reagent | Electricity serves as a "green" and traceless reagent. | acs.orgresearchgate.net |

| Conditions | Reactions are often conducted under mild, oxidant-free conditions. | acs.org |

| Selectivity | Can achieve regioselective fluorination through controlled potential electrolysis. | acs.org |

| Versatility | Enables various transformations including dearomatization, cyclization, and annulation. | researchgate.netacs.org |

| Sustainability | Reduces the need for hazardous chemical oxidants and reagents. | acs.orgorganic-chemistry.org |

Green Chemistry Protocols and Sustainable Methodologies in Indole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of indole derivatives to reduce environmental impact and enhance efficiency. researchgate.net These methodologies prioritize the use of non-hazardous solvents, catalyst-free systems, and energy-efficient techniques like microwave irradiation. researchgate.nettandfonline.com

One prominent green strategy is the use of multicomponent reactions (MCRs) in benign solvents. An innovative two-step reaction has been developed to assemble the indole core from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. This method proceeds under mild conditions in ethanol (B145695) without a metal catalyst, offering a sustainable route to a variety of indole derivatives. rsc.org Similarly, catalyst-free MCRs for synthesizing poly-substituted pyrroles attached to an indole core have been developed using green solvents, featuring simple workup procedures and avoiding column chromatography. acs.org

Water, as an environmentally benign solvent, has been utilized for the efficient synthesis of 3,3'-diindolylmethanes (DIMs) from indoles and aldehydes. With sulfuric acid as a catalyst, these reactions are often complete within minutes, providing excellent yields and a simple workup, making the protocol suitable for large-scale synthesis. semanticscholar.org

Microwave-assisted synthesis represents another cornerstone of green chemistry in this field. It significantly accelerates reactions, leading to rapid, efficient, and convenient synthesis of indole derivatives. tandfonline.com This technique has been applied to classic reactions like the Fischer indole synthesis, often resulting in higher yields and shorter reaction times compared to conventional heating. researchgate.net

The table below highlights various green chemistry approaches for indole synthesis.

| Methodology | Key Features | Examples | Reference |

| Multicomponent Reactions | Atom economy, operational simplicity, use of benign solvents (e.g., ethanol). | Ugi MCR followed by acid-induced cyclization. | rsc.org |

| Aqueous Synthesis | Use of water as a green solvent, short reaction times, simple work-up. | Sulfuric acid-catalyzed synthesis of DIMs. | semanticscholar.org |

| Microwave Irradiation | Rapid heating, reduced reaction times, improved yields. | Fischer indole synthesis, thiocyanation of indoles. | researchgate.nettandfonline.com |

| Catalyst-Free Protocols | Avoids metal catalysts, simplifies purification. | Synthesis of indole-pyrrole conjugates. | acs.org |

| Sustainable Units | Use of indole as a building block for sustainable materials. | Synthesis of high-quality biopolyesters. | rsc.org |

Regioselective Introduction of Specific Substituents onto the Indole Core

Achieving regiocontrol is a critical challenge in the synthesis of multi-substituted indoles like 5-fluoro-3-methoxy-1H-indole. The electronic nature of the indole ring dictates that electrophilic substitution typically occurs at the C3 position. nih.gov However, strategic modifications and specialized reaction conditions are required to direct functionalization to other positions, such as C5, and to introduce substituents that may not follow the intrinsic reactivity of the ring.

Strategies for 5-Fluorination of Indole Precursors

Introducing a fluorine atom at the C5 position of the indole ring requires overcoming the inherent preference for C3 substitution. Direct C5-H functionalization is a desirable but challenging goal. Recent advances have led to methods for the regioselective C5-H direct iodination of indoles under mild, metal-free conditions, which proceeds via a radical pathway. rsc.org The resulting 5-iodoindole (B102021) is a versatile intermediate that can be further functionalized.

For direct fluorination, electrophilic fluorinating reagents are commonly employed. The choice of reagent and reaction conditions is crucial for controlling regioselectivity. Reagents like Selectfluor have been used for the fluorination of various heterocyclic compounds. acs.org The regioselectivity can be influenced by the pre-existing substituents on the indole ring and the presence of directing groups. In strongly acidic media, the indole nitrogen is protonated, which deactivates the pyrrole ring and can favor substitution on the benzene ring, potentially at the C5 position. bhu.ac.in

A general approach involves the synthesis of a precursor already containing the fluorine atom on the benzene ring, which is then used to construct the indole core. The Fischer indole synthesis, for example, can be performed with a 4-fluorophenylhydrazine precursor to yield a 5-fluoroindole derivative. scispace.com

Methodologies for 3-Methoxylation of the Indole Ring

The C3 position of indole is highly nucleophilic, making it the primary site for electrophilic attack. nih.gov However, the direct introduction of a methoxy group at C3 is not straightforward. Oxidation of the indole ring often leads to the formation of oxindoles. rsc.org

One common strategy involves the synthesis of an indole derivative with a suitable leaving group at the C3 position, which can then be displaced by a methoxide (B1231860) source. For instance, 3-bromoindoles or 3-iodoindoles can serve as precursors for nucleophilic substitution.

Alternatively, methods can be employed that first generate an intermediate susceptible to nucleophilic attack at C3. For example, the oxidation of indole-3-carbaldehyde can lead to intermediates that allow for subsequent functionalization. google.com The synthesis of methoxy-activated indoles has been extensively studied, with methods like the Bischler and Hemetsberger syntheses being commonly used to prepare precursors that can be further modified. chim.it

Control of Regioselectivity in Multi-Substituted Indole Synthesis

The synthesis of a molecule with specific substituents at both the C3 and C5 positions, such as 5-fluoro-3-methoxy-1H-indole, requires precise control over the reaction sequence and methodology. Several strategies have been developed to govern the regioselectivity of C-H functionalization in indoles. scispace.com

One powerful approach is the use of directing groups. By temporarily installing a directing group on the indole nitrogen, it is possible to steer metal catalysts to specific C-H bonds, including those on the benzene ring. nih.gov While many directing-group strategies favor ortho-functionalization (C2 or C7), specific templates can be designed for remote functionalization. scispace.com

Ligand development in transition-metal catalysis also plays a crucial role. Different ligands can switch the regioselectivity of a reaction. For instance, in the Pd(II)-catalyzed aerobic oxidative Heck reaction of indoles, the use of sulfoxide-2-hydroxypyridine (SOHP) ligands can achieve a switch between C3- and C2-selectivity. scispace.com Similarly, in palladium-catalyzed alkylation, the choice of base and reaction media can control whether N-alkylation or C3-alkylation occurs. acs.org

The aryne distortion model provides another tactic for controlling regioselectivity. By designing specific indolyne precursors, it is possible to manipulate the regioselectivity of nucleophilic additions to the benzenoid ring of the indole, providing access to uniquely substituted derivatives. nih.gov

A summary of strategies for regiocontrol is presented below.

| Strategy | Mechanism | Target Position(s) | Reference |

| Directing Groups | Coordination of a metal catalyst to a specific C-H bond guided by a directing group on the N1 position. | C2, C7, remote positions. | scispace.comnih.gov |

| Ligand Control | Altering the steric or electronic properties of the catalyst's ligand sphere to favor one reaction pathway over another. | C2 vs. C3. | scispace.com |

| Protecting Groups | Modulating the nucleophilicity of the indole ring; N-protection can deactivate the C3 position towards certain electrophiles. | C5, C6. | bhu.ac.innih.gov |

| Precursor Synthesis | Building the indole core from pre-functionalized starting materials (e.g., a substituted aniline or hydrazine). | Any position. | scispace.com |

| Aryne Intermediates | Utilizing distortion in unsymmetrical indolynes to predict and control the regioselectivity of nucleophilic additions. | C4, C5, C6, C7. | nih.gov |

Chemical Reactivity and Advanced Derivatization of 5 Fluoro 3 Methoxy 1h Indole

Electrophilic Substitution Reactions on the 5-Fluoro-3-methoxy-1H-indole Nucleus

Electrophilic substitution is the most characteristic reaction of the indole (B1671886) ring. The presence of the nitrogen lone pair results in a high electron density within the heterocyclic ring, particularly at the C-3 position.

The indole nucleus is most susceptible to electrophilic attack at the C-3 position. This preference is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate) more effectively than when attack occurs at the C-2 position. Functionalization at the C-3 position is a cornerstone of indole chemistry, utilized in the synthesis of numerous biologically important molecules. nih.govbeilstein-journals.org

Common electrophilic substitution reactions directed at the C-3 position include:

Vilsmeier-Haack Formylation : This reaction introduces a formyl group (-CHO) at the C-3 position using phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The process begins with the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich indole. evitachem.comvulcanchem.com

Friedel-Crafts Type Reactions : Indoles, including those activated by methoxy (B1213986) groups, readily undergo alkylation and acylation. nih.govbeilstein-journals.org A notable example is the reaction with aromatic fluoromethyl ketones, catalyzed by systems like K₂CO₃/n-Bu₄PBr in water, to yield C-3 substituted indolylmethanols. beilstein-journals.orgd-nb.info

Iodine-Catalyzed Reactions : Molecular iodine can catalyze the electrophilic substitution of indoles. For instance, an iodine-catalyzed coupling of trifluoromethyl(indolyl)phenylmethanols with 5-methoxy-1H-indole derivatives proceeds efficiently, demonstrating the high reactivity of the C-3 position. d-nb.infobeilstein-journals.org

While C-3 is the most reactive site, reactions at the C-2 position can occur, particularly if the C-3 position is already substituted. chim.it

The substituents on the benzene (B151609) portion of the indole ring significantly modulate its reactivity. nih.gov

Methoxy Group (-OCH₃) : As a strong electron-donating group (EDG) through resonance, the 5-methoxy group increases the electron density of the entire indole nucleus, thereby enhancing the rate of electrophilic substitution reactions. chim.itscbt.com While it activates the entire ring, its directing effect can also influence regioselectivity, sometimes promoting substitution at the C-4 and C-6 positions.

Fluoro Group (-F) : The fluorine atom at the C-5 position acts as an electron-withdrawing group (EWG) through induction, which deactivates the ring towards electrophilic attack. However, it is a weak deactivator compared to other halogens or a nitro group. In some contexts, the presence of a 5-fluoro substituent has been shown to be well-tolerated in electrophilic substitutions at C-3, leading to high yields of the desired products. nih.govmdpi.com The interplay between the activating -OCH₃ group and the deactivating -F group creates a nuanced reactivity profile that can be exploited for selective functionalization.

| Reaction Type | Reagents | Position of Attack | Influence of Substituents |

| Vilsmeier-Haack | POCl₃, DMF | C-3 | Methoxy group enhances reactivity. |

| Friedel-Crafts Alkylation | Fluoromethyl ketones, K₂CO₃/n-Bu₄PBr | C-3 | Both methoxy (EDG) and fluoro (EWG) substituted indoles are well-tolerated. nih.gov |

| Iodine-Catalyzed Coupling | I₂, Indolylmethanols | C-3 | Methoxy group at C-5 facilitates the reaction. d-nb.info |

Nucleophilic Reactions and Pathways

While less common than electrophilic substitution, nucleophilic reactions on the 5-fluoro-3-methoxy-1H-indole ring are possible, primarily as nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fluorine atom at C-5 can activate the indole ring for such reactions, particularly at the C-4 and C-6 positions. Furthermore, the fluorine atom itself can be displaced by a strong nucleophile under specific reaction conditions, allowing for the synthesis of diverse derivatives. smolecule.com

Radical Reactions and Mechanistic Insights

Radical reactions involving the indole nucleus are less explored than ionic pathways but offer unique synthetic opportunities. The synthesis of functionalized indoles can be achieved through radical mechanisms, including cross-coupling and cyclization reactions. For instance, radical benzylic bromination has been demonstrated on the methyl group of a related bromo-methylindole derivative, suggesting that if an appropriate side chain were present on the 5-fluoro-3-methoxy-1H-indole core, similar radical transformations could be possible. rsc.org Mechanistic studies, sometimes involving radical quenching experiments, are used to confirm the involvement of radical intermediates in certain indole functionalization reactions. acs.org

N-1 Functionalization Strategies (e.g., Alkylation, Acylation)

The nitrogen atom of the indole ring (N-1) possesses a proton that can be readily removed by a base, rendering the nitrogen nucleophilic. This allows for a variety of functionalization strategies, including alkylation and acylation, which are crucial for modifying the compound's properties and preventing unwanted side reactions at the N-H position during other transformations. jst.go.jp

N-Acylation : The indole nitrogen can be acylated using acylating agents like aromatic sulfonyl chlorides in the presence of a base. nih.gov For example, 5-fluoroindole (B109304) and 5-methoxyindole (B15748) have been successfully protected via N-arylsulfonylation. nih.gov Friedel-Crafts acylation can also occur at the nitrogen under certain conditions. researchgate.net

N-Alkylation : The reaction of the deprotonated indole with alkyl halides or other alkylating agents yields N-alkylated products. mdpi.com This is a common strategy in multi-step syntheses. For example, the reaction of 5-fluoro-1H-indole-3-carbaldehyde with various amines (a form of N-alkylation) is a key step in the van Leusen imidazole (B134444) synthesis. nih.gov

| Functionalization | Reagent Type | Example Reagents | Product |

| N-Acylation | Sulfonyl Chlorides | Aromatic sulfonyl chlorides | N-Sulfonylindole nih.gov |

| N-Alkylation | Amines / Alkyl Halides | 4-Methoxybenzylamine, Phenethylamine | N-Alkylindole nih.gov |

Transformations Involving the Methoxy Group (e.g., Demethylation, O-Alkylation)

The 3-methoxy group is a key functional handle that can be chemically transformed.

Demethylation : The most common transformation is the cleavage of the methyl ether to yield the corresponding 3-hydroxyindole (indoxyl) derivative. This is typically achieved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent for demethylating methoxy groups on indole rings. vulcanchem.com Care must be taken during other reactions, as certain conditions, such as prolonged refluxing in solvents like DMSO, can also lead to unintended demethylation.

O-Alkylation : While less documented for the 3-methoxy position specifically, O-alkylation is a fundamental reaction of hydroxyl groups. If the 5-fluoro-3-methoxy-1H-indole is first demethylated to 5-fluoro-1H-indol-3-ol, the resulting hydroxyl group could then be O-alkylated using an alkyl halide and a base, providing a route to other 3-alkoxy derivatives.

| Transformation | Reagent | Conditions | Product |

| Demethylation | Boron tribromide (BBr₃) | Typically in an inert solvent like DCM | 3-Hydroxyindole derivative vulcanchem.com |

| Demethylation | Dimethyl sulfoxide (B87167) (DMSO) | Prolonged reflux | 3-Hydroxyindole derivative |

Functionalization at C-3 Position through Condensation and Coupling Reactions

The C-3 position of the indole ring is the most nucleophilic carbon and is highly susceptible to electrophilic attack. rsc.org However, in 5-fluoro-3-methoxy-1H-indole, this position is already substituted with a methoxy group. Therefore, direct functionalization at C-3 typically involves reactions that either replace the methoxy group or, more commonly, utilize a precursor where the C-3 position is occupied by a more reactive functional group, such as a formyl or carboxyl group.

Condensation reactions often begin with an indole-3-carbaldehyde derivative. For instance, the reaction of 5-fluoro-1H-indole-3-carbaldehyde with various amines and p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate leads to the formation of 3-(1-substituted-1H-imidazol-5-yl)-5-fluoro-1H-indoles. nih.gov This multicomponent reaction showcases a versatile method for introducing complex heterocyclic moieties at the C-3 position.

Another strategy for C-3 functionalization is through coupling reactions. Gold(III)-catalyzed decarboxylative coupling of indole-3-carboxylic acids with benzylic alcohols provides an efficient route to 3-benzylindoles. acs.org This method is tolerant of various functional groups on both the indole ring and the alcohol, suggesting its potential applicability to a 5-fluoro-3-methoxyindole-3-carboxylic acid precursor. Similarly, a metal-free, Cs₂CO₃/oxone®-mediated C-3 alkylation of indoles with heteroaryl methyl alcohols has been developed, which proceeds via a hydrogen autotransfer-type mechanism. chemrxiv.org This reaction works well with electron-rich indoles, such as 5-methoxyindole. chemrxiv.org

The Ugi-azide multicomponent reaction represents another powerful tool for C-3 functionalization, reacting an indole, an isocyanide, an aldehyde, and trimethylsilyl (B98337) azide (B81097) (TMSN₃) to create complex α-aminoacyl-amide derivatives at the C-3 position. rsc.org

| Reaction Type | Precursor | Reagents | Product Type | Ref. |

| Condensation | 5-Fluoro-1H-indole-3-carbaldehyde | Amine, TosMIC, K₂CO₃ | 3-(1-Substituted-1H-imidazol-5-yl) derivative | nih.gov |

| Multicomponent | Indole | Isocyanide, Aldehyde, TMSN₃ | α-Aminoacyl-amide derivative at C-3 | rsc.org |

| Decarboxylative Coupling | Indole-3-carboxylic acid | Benzylic alcohol, Gold(III) catalyst | 3-Benzylindole derivative | acs.org |

| Alkylation | Indole | Heteroaryl methyl alcohol, Cs₂CO₃/Oxone® | 3-Heteroarylmethyl-indole derivative | chemrxiv.org |

| C-H Coupling | Indole | 1,4-Naphthoquinone, B(C₆F₅)₃ | 3-(1,4-Naphthoquinon-2-yl)indole | researchgate.net |

Cross-Coupling Reactions for Further Diversification of 5-Fluoro-3-methoxy-1H-indole

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For the diversification of the 5-fluoro-3-methoxy-1H-indole scaffold, a common strategy involves introducing a halogen atom at a specific position to serve as a handle for these reactions.

The C-3 position can be activated for cross-coupling by iodination. For example, 5-fluoro-1H-indole-2-carbonitrile can be iodinated at the C-3 position to yield 5-fluoro-3-iodo-1H-indole-2-carbonitrile. mdpi.com This 3-iodo derivative is a versatile substrate for various palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, allowing for the introduction of a wide array of substituents at this position. mdpi.com While this example has a nitrile at C-2, the principle applies to other substituted indoles.

The Heck reaction, specifically a double dehydrogenative variant, has been employed to synthesize pyrano[3,4-b]indol-1(9H)-ones from indole-2-carboxylic acids and alkenes. acs.org This rhodaelectro-catalyzed process is compatible with a 5-fluoro substituent on the indole ring, demonstrating the utility of electrochemical methods in indole diversification. acs.org

Furthermore, halogenation at other positions of the indole ring, such as C-4 or C-7, opens up possibilities for functionalization via reactions like the Sonogashira cross-coupling to introduce alkynyl groups. chim.it The presence of the 5-fluoro and 3-methoxy groups would electronically influence the reactivity of these positions.

| Reaction Name | Substrate | Coupling Partner | Catalyst/Reagents | Product | Ref. |

| Suzuki-Miyaura | 3-Iodo-indole derivative | Boronic acid/ester | Pd catalyst, Base | 3-Aryl/vinyl-indole | mdpi.com |

| Sonogashira | 3-Iodo-indole derivative | Terminal alkyne | Pd/Cu catalyst, Base | 3-Alkynyl-indole | mdpi.com |

| Heck | 3-Iodo-indole derivative | Alkene | Pd catalyst, Base | 3-Alkenyl-indole | mdpi.com |

| Stille | 3-Iodo-indole derivative | Organostannane | Pd catalyst | 3-Aryl/vinyl-indole | mdpi.com |

| Dehydrogenative Heck | 5-Fluoro-indole-2-carboxylic acid | Alkene | Rh catalyst (electrochem) | Pyrano[3,4-b]indol-1(9H)-one | acs.org |

Oxidative and Reductive Transformations of the Indole Ring System

The indole ring system can undergo both oxidative and reductive transformations, leading to a variety of related heterocyclic structures. The electronic nature of the substituents significantly impacts the outcome of these reactions.

Reductive Transformations: The reduction of the indole C2=C3 double bond is a common transformation, yielding the corresponding indoline. This can be achieved using various reducing agents. A study on the reduction of indoles by hydroboranes showed that the process often involves the initial tautomerization of the 1H-indole to a 3H-indole (indolenine), which is then reduced. cardiff.ac.uk The presence of an electron-donating group like methoxy at C-5 facilitates this tautomerization, making the indole more susceptible to reduction compared to unsubstituted indole. cardiff.ac.uk Conversely, an electron-withdrawing fluorine at C-5 slightly disfavors this step. cardiff.ac.uk The reduction of indole itself with borane (B79455) dimethylsulfide complex (BMS) can yield the indoline-BH₃ complex. cardiff.ac.uk

Another important reductive process is the reductive cyclization of ortho-nitroaryl compounds. For example, 3-(5-fluoro-1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-one, formed from the Michael addition of 5-fluoroindole to a nitrochalcone, can be treated with iron in hydrochloric acid (Fe/HCl). mdpi.com This reduces the nitro group to an amine, which then undergoes intramolecular cyclization to form a 4-(5-fluoro-1H-indol-3-yl)quinoline derivative. mdpi.com

Oxidative Transformations: Oxidation of indoles can lead to various products depending on the oxidant and reaction conditions. For example, the oxidation of an aldehyde group at the C-3 position of a related indole (7-fluoro-5-methoxy-1H-indole-3-carboxaldehyde) to a carboxylic acid can be achieved using potassium permanganate (B83412). evitachem.com

A more complex oxidative transformation is the intramolecular amino-hydroxylation of o-allenyl anilines, which can be used to construct the indole ring itself. nsf.gov In this reaction, treatment with lead(IV) carboxylates results in C-N and C-O bond formation. The reaction is favored by electron-donating substituents on the aniline (B41778) ring, such as methoxy, while electron-withdrawing groups like fluorine are also tolerated. nsf.gov Dakin oxidation allows for the conversion of aryl aldehydes to phenols using hydrogen peroxide, a reaction that could be applied to formyl-substituted indoles. chim.it

| Transformation | Substrate Type | Reagents | Product Type | Key Finding | Ref. |

| Reduction | Substituted 1H-Indole | Hydroboranes (e.g., BMS) | Indoline | 5-Methoxy group facilitates the prerequisite tautomerization step. | cardiff.ac.uk |

| Reductive Cyclization | 3-(Indol-3-yl)-3-(2-nitrophenyl) derivative | Fe / HCl | 4-Indolylquinoline derivative | Efficiently constructs quinoline (B57606) ring fused to indole moiety. | mdpi.com |

| Oxidation | Indole-3-carbaldehyde | KMnO₄ | Indole-3-carboxylic acid | Standard oxidation of the aldehyde group. | evitachem.com |

| Oxidative Cyclization | o-Allenyl aniline | Lead(IV) carboxylates | 3-Acyloxy-indole | Electron-donating groups on the aniline ring favor the reaction. | nsf.gov |

Structural Analysis of 5-fluoro-3-methoxy-1H-indole Remains Undocumented in Publicly Available Scientific Literature

A comprehensive search for scientific literature and analytical data concerning the chemical compound 5-fluoro-3-methoxy-1H-indole has yielded no specific experimental data for its structural elucidation and characterization. Despite targeted searches for its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, no detailed findings are available in the public domain.

The requested analytical information, crucial for confirming the compound's molecular structure, includes:

¹H, ¹³C, and ¹⁹F NMR spectroscopy: Essential for determining the arrangement of proton, carbon, and fluorine atoms.

Advanced 2D NMR techniques (COSY, HSQC, HMBC, NOESY): Used to establish connectivity and spatial relationships between atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS): Necessary for confirming the exact molecular weight and elemental composition.

While data exists for structurally related compounds—such as 5-fluoro-3-methyl-1H-indole, 5-fluoro-3-(methoxymethyl)-1H-indole, and other indole derivatives—these analogues possess different substituents, and their spectral data cannot be used to accurately describe 5-fluoro-3-methoxy-1H-indole.

The absence of this information in research databases and scientific publications prevents the creation of a detailed article on its structural characterization as per the requested outline. The compound is listed by some chemical suppliers, suggesting it is available for purchase, but its detailed analytical characterization has not been published or made publicly accessible. Therefore, the specific data required for the sections on NMR spectroscopy and mass spectrometry could not be sourced.

Structural Elucidation and Advanced Analytical Characterization of 5 Fluoro 3 Methoxy 1h Indole

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) Fragmentation Studies

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques coupled with mass spectrometry (MS) that are instrumental in analyzing indole (B1671886) derivatives. creative-proteomics.com These methods provide detailed information on the molecular weight and fragmentation patterns, which are crucial for structural elucidation. creative-proteomics.comnih.gov

In ESI-MS, reproducible and predictable fragmentation pathways can be established for specific structural classes of compounds. nih.gov For indole derivatives, the fragmentation patterns often involve the cleavage of substituent groups from the indole core. For instance, in the analysis of tryptamine (B22526) derivatives, a common fragmentation pathway involves the cleavage of the side chain, leading to the formation of a stable indole-containing cation. researchgate.net The specific fragments observed are highly dependent on the nature and position of the substituents on the indole ring.

APCI-MS is another powerful tool, particularly for less polar compounds that are not as amenable to ESI. In the analysis of complex molecules like fentanyl analogs, which can feature indole moieties, APCI-MS reveals characteristic fragmentation patterns. For example, fragmentation can occur at the amide bond, leading to the formation of charged species corresponding to the indole-containing portion of the molecule. acs.org The presence of electron-withdrawing or electron-donating groups on the indole ring significantly influences the fragmentation pathways. acs.org

Tandem mass spectrometry (MS/MS) further enhances structural characterization by allowing for the detailed study of fragmentation pathways of selected precursor ions. nih.govpsu.edu This technique is particularly useful for differentiating between isomers and for identifying unknown compounds in complex mixtures. nih.gov For fluorinated indole derivatives, MS/MS can help pinpoint the location of the fluorine atom based on the observed neutral losses and fragment ions.

Coupled Techniques (GC-MS, LC-MS) for Analysis of Complex Mixtures

The coupling of chromatographic techniques with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), provides a powerful platform for the separation, identification, and quantification of 5-fluoro-3-methoxy-1H-indole and its derivatives within complex mixtures. creative-proteomics.com

GC-MS Analysis:

GC-MS is particularly well-suited for the analysis of volatile and thermally stable indole derivatives. creative-proteomics.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. notulaebotanicae.ro The separated components then enter the mass spectrometer, where they are ionized and fragmented, typically by electron ionization (EI). The resulting mass spectrum serves as a chemical fingerprint for each compound. nih.gov

The fragmentation patterns observed in GC-EI-MS are often highly detailed and reproducible, allowing for the identification of compounds by comparison to spectral libraries. nih.govnist.gov For indole derivatives, characteristic fragments can arise from the cleavage of the indole ring and its substituents. researchgate.netresearchgate.net For example, the analysis of various indole alkaloids by GC-MS has shown distinct fragmentation patterns that allow for their identification and differentiation. notulaebotanicae.ro

LC-MS Analysis:

LC-MS is a versatile technique that can be applied to a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. creative-proteomics.com In LC-MS, the separation is achieved by liquid chromatography, and ionization is typically performed using soft ionization techniques like ESI or APCI. researchgate.netmdpi.com

LC-MS/MS methods have been developed for the sensitive and selective quantification of indole concentrations in various matrices. researchgate.net This technique is particularly valuable for analyzing complex biological or environmental samples where the target compound may be present at low concentrations. creative-proteomics.com For instance, LC-MS has been successfully used to analyze fluorinated indole derivatives in chemoenzymatic synthesis reactions, allowing for the monitoring of product formation. mdpi.com The development of selective and sensitive LC-MS/MS methods is crucial for the analysis of indole structure-retaining metabolites of tryptophan in various samples. mdpi.com

| Technique | Application for 5-fluoro-3-methoxy-1H-indole Analysis | Key Advantages |

| GC-MS | Analysis of volatile derivatives and identification in less complex mixtures. | High-resolution separation, detailed fragmentation patterns for structural elucidation. notulaebotanicae.ro |

| LC-MS | Analysis of a broad range of derivatives, including non-volatile and thermally labile ones, in complex matrices. | High sensitivity and selectivity, suitable for quantification at low concentrations. researchgate.netmdpi.com |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. vscht.czwiley.com It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. vscht.cz

For 5-fluoro-3-methoxy-1H-indole, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups:

N-H Stretch: The N-H bond of the indole ring typically shows a stretching vibration in the region of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. vscht.cz Aliphatic C-H stretching from the methoxy (B1213986) group will appear just below 3000 cm⁻¹.

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic indole ring typically appear in the 1400-1600 cm⁻¹ range. vscht.cz

C-O Stretch: The C-O stretching vibration of the methoxy group is expected to produce a strong absorption band in the 1000-1300 cm⁻¹ region.

C-F Stretch: The carbon-fluorine bond will exhibit a characteristic stretching vibration, typically in the 1000-1400 cm⁻¹ range. The exact position can help confirm the presence of the fluorine substituent.

The analysis of the IR spectrum of related indole derivatives, such as indole-2-carboxylic acid, has demonstrated the utility of this technique in confirming molecular structure and understanding intermolecular interactions like hydrogen bonding. researchgate.net

| Functional Group | Typical IR Absorption Range (cm⁻¹) |

| N-H (stretch) | 3300-3500 |

| Aromatic C-H (stretch) | 3000-3100 |

| Aliphatic C-H (stretch) | <3000 |

| C=C (aromatic stretch) | 1400-1600 |

| C-O (ether stretch) | 1000-1300 |

| C-F (stretch) | 1000-1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. mdpi.com The indole ring system of 5-fluoro-3-methoxy-1H-indole contains a conjugated π-electron system, which gives rise to characteristic UV-Vis absorption bands.

The UV-Vis spectrum of indole and its derivatives typically shows two or three distinct absorption bands. creative-proteomics.com These bands are attributed to π-π* electronic transitions within the aromatic system. The position and intensity of these bands can be influenced by the nature and position of substituents on the indole ring.

For 5-fluoro-3-methoxy-1H-indole, the fluorine and methoxy groups can act as auxochromes, modifying the absorption characteristics of the parent indole chromophore. The fluorine atom, being an electron-withdrawing group, and the methoxy group, an electron-donating group, can cause shifts in the absorption maxima (λmax). These shifts can be either bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), depending on the interplay of their electronic effects.

Studies on related indole derivatives have shown that the UV-Vis spectra are sensitive to substituent effects. For example, the introduction of various substituents on the indole ring can lead to significant shifts in the absorption bands. acs.org In some cases, intramolecular charge transfer (ICT) bands can be observed, particularly when strong electron-donating and electron-withdrawing groups are present in the molecule. acs.org The solvent polarity can also influence the position of the absorption bands, a phenomenon known as solvatochromism. acs.org

The UV-Vis spectrum of 5-fluoro-3-methoxy-1H-indole is expected to show characteristic absorbance peaks in the ultraviolet region, which can be used for both qualitative and quantitative analysis. creative-proteomics.com For instance, a study on a pyrazole-indole hybrid compound showed a UV-Vis absorption maximum at 384 nm. mdpi.com

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

The conformation of indole derivatives is influenced by the nature and position of their substituents. In the solid state, the indole ring system is generally planar. The substituents, such as the methoxy group in 5-fluoro-3-methoxy-1H-indole, will adopt a specific orientation relative to the indole ring to minimize steric hindrance and optimize electronic interactions.

Studies on related indole derivatives have shown that isomerism, such as Z and E isomers in thiosemicarbazone derivatives of indole-2,3-dione, can be definitively characterized by X-ray crystallography. cumhuriyet.edu.trdergipark.org.tr The conformation of these isomers is often stabilized by intramolecular hydrogen bonds. cumhuriyet.edu.tr For derivatives with chiral centers, X-ray crystallography can be used to determine the absolute configuration. nih.gov Computational methods, such as molecular mechanics and ab initio calculations, can also be used to study the conformational space of flexible indole derivatives. sciforum.net

The crystal packing of 5-fluoro-3-methoxy-1H-indole would be governed by a variety of intermolecular interactions. These interactions play a crucial role in determining the physical properties of the solid material.

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, forming N-H···O or N-H···F hydrogen bonds with acceptor atoms on neighboring molecules. The oxygen atom of the methoxy group could also act as a hydrogen bond acceptor. In related structures, N-H···O hydrogen bonds are commonly observed, leading to the formation of dimers or extended chains. vulcanchem.com

π-π Stacking: The aromatic indole rings can engage in π-π stacking interactions, where the planar ring systems of adjacent molecules are arranged in a parallel or offset fashion. These interactions are important for stabilizing the crystal lattice. The typical distance for π-π stacking is around 3.4 to 3.8 Å. vulcanchem.com

The analysis of the crystal structure of related compounds, such as 5-fluoro-3-(1H-indol-3-ylmethyl), has revealed the presence of weak F···H interactions. researchgate.netnih.gov

| Interaction Type | Description |

| Hydrogen Bonding | N-H group acts as a donor; O atom of methoxy can act as an acceptor. |

| π-π Stacking | Interactions between the aromatic indole rings of adjacent molecules. |

| Weak Interactions | C-H···O, C-H···π, and C-F···π interactions contributing to crystal packing. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. This method determines the mass percentages of the constituent elements, which are then compared against the theoretical values calculated from the proposed molecular formula. For 5-fluoro-3-methoxy-1H-indole, with a molecular formula of C₁₀H₁₀FNO, the analysis provides critical validation of its elemental composition.

The theoretical elemental composition is calculated based on the atomic weights of carbon (C), hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O). The molecular weight of C₁₀H₁₀FNO is approximately 179.19 g/mol . nih.gov The expected percentages for each element are crucial for confirming the identity of the compound after synthesis.

While specific experimental data for the elemental analysis of 5-fluoro-3-methoxy-1H-indole is not detailed in the provided search results, the general procedure involves the combustion of a small, precisely weighed sample. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured to determine the percentages of carbon, hydrogen, and nitrogen. Fluorine and oxygen content are typically determined by other specialized methods. The comparison of these experimental values with the calculated theoretical values serves to validate the empirical formula.

Table 1: Theoretical Elemental Composition of 5-Fluoro-3-methoxy-1H-indole

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 10 | 120.10 | 67.02 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 5.64 |

| Fluorine | F | 19.00 | 1 | 19.00 | 10.60 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.82 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.93 |

| Total | 179.19 | 100.00 |

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable tools in modern chemistry for separating, identifying, and purifying components of a mixture. ijrti.org For a compound like 5-fluoro-3-methoxy-1H-indole, techniques such as High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are routinely employed to assess purity and monitor the progress of its synthesis. ijrti.org

HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. torontech.comadvancechemjournal.com It is highly valued for its sensitivity, accuracy, and ability to handle a wide variety of analytes. torontech.com In the context of 5-fluoro-3-methoxy-1H-indole, HPLC is the method of choice for determining the purity of the final product and for the quantitative analysis of the compound in various matrices.

The principle of HPLC involves a liquid mobile phase carrying the sample through a column packed with a solid stationary phase. advancechemjournal.com The separation is based on the differential partitioning of the analyte between the two phases. For indole derivatives, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. nih.govresearchgate.net

A typical HPLC analysis of 5-fluoro-3-methoxy-1H-indole would involve dissolving a small amount of the compound in a suitable solvent and injecting it into the HPLC system. The resulting chromatogram would ideally show a single, sharp peak corresponding to the compound, indicating high purity. The presence of additional peaks would signify impurities, which can be quantified by their peak areas relative to the main peak. The retention time of the main peak, under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature), serves as a key identifier for the compound.

Table 2: Illustrative HPLC Parameters for Analysis of Indole Derivatives

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18, e.g., 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at a specific wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used for qualitative analysis. ijrti.orgumass.edu It is particularly useful for monitoring the progress of a chemical reaction, identifying compounds in a mixture, and providing a preliminary assessment of purity. umass.eduumich.edu

In the synthesis of 5-fluoro-3-methoxy-1H-indole, TLC can be used to track the consumption of starting materials and the formation of the product. umass.edu A small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel or alumina. umich.edu The plate is then placed in a developing chamber containing a suitable solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. chemistryhall.com

After development, the separated spots are visualized. While some compounds are colored and can be seen directly, colorless compounds like 5-fluoro-3-methoxy-1H-indole require a visualization method, such as exposure to ultraviolet (UV) light, where they may appear as dark spots on a fluorescent background, or staining with an appropriate reagent like iodine vapor. umass.edu The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions and can be used for identification purposes. chemistryhall.com

Table 3: Typical TLC System for Analysis of Indole Derivatives

| Component | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated aluminum plates |

| Mobile Phase | A mixture of non-polar and polar solvents, e.g., Hexane:Ethyl Acetate (in varying ratios, such as 7:3 or 1:1) |

| Visualization | UV light (254 nm) or staining with iodine vapor or potassium permanganate (B83412) solution |

| Application | Monitoring reaction progress by comparing spots of starting materials, reaction mixture, and co-spotted standards. Assessing purity by observing the number of spots in the product lane. |

Computational and Theoretical Studies on 5 Fluoro 3 Methoxy 1h Indole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior and physical properties of 5-fluoro-3-methoxy-1H-indole. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. By calculating the electron density, DFT minimizes the total energy of the system to predict bond lengths, bond angles, and dihedral angles. For indole (B1671886) derivatives, DFT calculations typically predict a planar indole ring system. vulcanchem.com The methoxy (B1213986) group attached at the C3 position introduces a degree of conformational flexibility.

The geometry optimization process involves iterative calculations that adjust the atomic coordinates until a minimum energy structure is found. This optimized geometry serves as the basis for subsequent calculations of other molecular properties.

Table 1: Representative Predicted Geometrical Parameters for an Indole Scaffold (Note: This table illustrates typical parameters obtained from DFT calculations for an indole framework. Specific values for 5-fluoro-3-methoxy-1H-indole would require a dedicated calculation.)

| Parameter | Predicted Value |

| C2-C3 Bond Length | ~1.38 Å |

| N1-C2 Bond Length | ~1.37 Å |

| C4-C5 Bond Length | ~1.39 Å |

| C5-F Bond Length | ~1.36 Å |

| C3-O Bond Angle | ~118° |

| C2-N1-C7a Bond Angle | ~108° |

Molecular orbital analysis provides critical information about the reactivity and electronic properties of a compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. researchgate.net A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive. researchgate.net In a study on related 5-substituted isatins, the 5-fluoro substituent was found to increase the HOMO-LUMO energy gap compared to the unsubstituted compound, suggesting enhanced stability. uokerbala.edu.iq Computational studies on similar indole derivatives report HOMO-LUMO gaps in the range of 4.2–4.8 eV, indicating moderate chemical reactivity. vulcanchem.com

The Molecular Electrostatic Potential (MEP) map is another crucial tool that illustrates the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. nih.gov For 5-fluoro-3-methoxy-1H-indole, the MEP would likely show negative potential (red/yellow) around the electronegative fluorine and oxygen atoms, as well as the π-system of the indole ring, while positive potential (blue) would be concentrated around the N-H proton.

Table 2: Frontier Molecular Orbital (FMO) Data from Analogous Indole Derivatives

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Source |

| 5-Fluoroisatin (B27256) (cation form) | - | - | 4.19 | uokerbala.edu.iq |

| 8-Fluoro-pyrimido[5,4-b]indolone derivative | -6.84 | -0.51 | 6.33 | mdpi.com |

| 5-Methoxyphenyl-1H-indole-2,3-dione analog | - | - | 4.2 - 4.8 | vulcanchem.com |

Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can be invaluable for structure elucidation when compared with experimental results. acs.orgtandfonline.com

NMR Chemical Shifts: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. researchgate.netbas.bg These predictions are based on the calculated magnetic shielding around each nucleus in the optimized molecular geometry. Comparing computed shifts with experimental data helps confirm the proposed structure. For example, experimental ¹H and ¹³C NMR data for the closely related analog, 5-fluoro-3-methyl-1H-indole, provide a benchmark for what would be expected for 5-fluoro-3-methoxy-1H-indole. rsc.org

Table 3: Experimental NMR Data for the Analogous Compound 5-Fluoro-3-methyl-1H-indole (Source: Supporting information from a study on indole methylation. rsc.org)

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | 7.91 (s, 1H), 7.21 (dd, 1H), 6.91 (td, 1H), 2.32 (s, 3H) |

| ¹³C NMR | 157.7, 132.8, 128.8, 123.5, 111.6, 110.2, 103.8, 9.7 |

| ¹⁹F NMR | -125.24 |